
3-O-Methyltolcapone
Descripción general
Descripción
3-O-Methyltolcapone (3-OMT) is a methylated derivative of tolcapone, a catechol-O-methyltransferase (COMT) inhibitor initially approved for Parkinson’s disease . Structurally, 3-OMT replaces the 3-hydroxy group of tolcapone with a methoxy group, rendering it resistant to glucuronidation—a primary metabolic pathway responsible for tolcapone’s hepatotoxicity . This modification enhances lipophilicity, improving blood-brain barrier (BBB) permeability and plasma stability, making 3-OMT a promising candidate for treating transthyretin (TTR) amyloidosis, including central nervous system (CNS) forms like leptomeningeal amyloidosis .
Mechanistically, 3-OMT stabilizes the TTR tetramer by binding to its thyroxine (T4)-binding sites, preventing dissociation into amyloidogenic monomers . Its efficacy is comparable to tolcapone but with superior safety and pharmacokinetic profiles .
Métodos De Preparación
El clorhidrato de escopina se puede sintetizar mediante varios métodos. Un método común implica la hidrólisis de la escopolamina . Otro método incluye un proceso de tres pasos que comienza con N-metoxicarbonilpirrol y 1,1,3,3-tetrabromoacetona. Los reactivos se combinan en una cicloadición [4+3], seguida de una reducción diastereoselectiva con hidruro de diisobutilaluminio y, finalmente, una epoxidación de Prilezhaev con ácido trifluoroperacético . Los métodos de producción industrial a menudo implican la reducción del éster de escopolamina utilizando borohidruro de sodio, seguido de la adición de ácido clorhídrico a la mezcla de reacción para producir clorhidrato de escopina .
Análisis De Reacciones Químicas
El clorhidrato de escopina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La escopina se puede oxidar para formar óxido de escopina N.
Reducción: Reducción de escopolamina a escopina utilizando borohidruro de sodio.
Sustitución: La escopina puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno, para formar diversos derivados.
Los reactivos comunes utilizados en estas reacciones incluyen el borohidruro de sodio para la reducción y el ácido trifluoroperacético para la epoxidación . Los principales productos formados a partir de estas reacciones incluyen óxido de escopina N y diversos derivados de escopina .
Aplicaciones Científicas De Investigación
Pharmacological Properties
1. Inhibition of Transthyretin Amyloidogenesis
3-O-Methyltolcapone has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis, which is crucial in diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. TTR is a transport protein that can misfold and aggregate, leading to amyloid deposits in various tissues. Studies have shown that 3-OMT stabilizes the tetrameric structure of TTR more effectively than tolcapone, resulting in reduced amyloid formation .
2. Improved Pharmacokinetics
Compared to its parent compound, tolcapone, 3-OMT exhibits more favorable pharmacokinetic properties. It has a longer half-life and better permeability across the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) therapies . Research indicates that 3-OMT maintains therapeutic levels in plasma longer than tolcapone, which is beneficial for sustained treatment effects in neurodegenerative conditions .
Therapeutic Applications
1. Treatment of Amyloidosis
Given its effectiveness in stabilizing TTR and preventing amyloid formation, 3-OMT is being explored as a treatment for various forms of amyloidosis. This includes familial amyloid polyneuropathy and other related conditions where TTR misfolding plays a critical role .
2. Parkinson’s Disease Management
As a derivative of tolcapone, 3-OMT may also serve as an adjunct therapy in Parkinson’s disease management, potentially offering improved motor control with fewer side effects due to its enhanced safety profile . Its ability to extend levodopa exposure by inhibiting COMT could help mitigate motor fluctuations common in Parkinson's patients.
Case Studies and Research Findings
Mecanismo De Acción
El clorhidrato de escopina ejerce sus efectos antagonizando los receptores muscarínicos de acetilcolina (mAChRs) en el sistema nervioso central y en todo el cuerpo . Este antagonismo conduce a la inhibición de la actividad del sistema nervioso parasimpático, lo que da como resultado diversos efectos terapéuticos, como la prevención de las náuseas y los vómitos . Los objetivos moleculares involucrados incluyen los receptores muscarínicos de acetilcolina, que son receptores acoplados a proteínas G .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Tolcapone
- Structure : Retains a free 3-hydroxy group, making it susceptible to glucuronidation and rapid clearance .
- Toxicity : High hepatotoxicity (EC50 = 29.8 µM in SH-SY5Y cells; comparable to tamoxifen in HepG2 cells) .
- BBB Permeability : Moderate (Papp = 18.7 × 10⁻⁶ cm/s) .
- Metabolism : Extensive glucuronidation (95% metabolized) .
3-Deoxytolcapone
- Structure : Lacks the 3-hydroxy group but retains the 4-hydroxy group.
- Performance: Less effective than 3-OMT in stabilizing TTR (47% monomer retention at 1 µM) due to weaker binding interactions .
Lipophilic Analogues (Compounds 1 and 2)
- Design : Derivatives of 3-OMT with additional methyl groups on the phenyl ring to enhance lipophilicity .
- Toxicity :
- BBB Permeability :
- TTR Stabilization: Compound 2: 7% monomer retention at 1 µM, outperforming 3-OMT (14%) and tolcapone (27%) .
Tafamidis
- Mechanism : Selective TTR stabilizer with high plasma selectivity but poor BBB penetration .
- Binding Affinity : Kd = 6.2 nM, weaker than 3-OMT (Kd = 4.8 nM) .
- Clinical Use : Approved for peripheral TTR amyloidosis but ineffective in CNS forms .
AG10
Key Research Findings
Structural Insights
- Binding Mode : 3-OMT and its analogues adopt a "forward binding mode" in TTR’s halogen-binding pockets (HBPs), interacting with Lys15, Thr119, and Leu110 residues . This mimics tolcapone but with reduced steric clashes due to methyl groups .
- Thermodynamics : 3-OMT exhibits favorable enthalpy (ΔH = −13.6 kcal/mol), correlating with high selectivity and stability .
In Vitro and In Vivo Performance
Parameter | Tolcapone | 3-OMT | Compound 1 | Compound 2 | Tafamidis |
---|---|---|---|---|---|
EC50 (SH-SY5Y) | 29.8 µM | 178 µM | 190 µM | 210 µM | N/A |
HepG2 Toxicity | High | Low | Very Low | Very Low | Low |
BBB Permeability | 18.7 | 32.4 | 48.9 | 55.3 | 5.2 |
TTR Monomer (1 µM) | 27% | 14% | 17% | 7% | 35% |
LogP | 2.1 | 2.8 | 3.5 | 3.7 | 1.9 |
BBB permeability values in ×10⁻⁶ cm/s; LogP calculated via chromatographic hydrophobicity index (CHI).
Metabolic Stability
- 3-OMT avoids glucuronidation, achieving 90% plasma stability vs. 5% for tolcapone .
Actividad Biológica
3-O-Methyltolcapone (3-OMT) is a derivative of tolcapone, a drug primarily used for treating Parkinson's disease. Recent studies have highlighted its potential as a potent inhibitor of transthyretin (TTR) amyloidogenesis, making it a candidate for therapeutic applications in various amyloid-related conditions. This article delves into the biological activity of 3-OMT, focusing on its mechanisms, pharmacological properties, and research findings.
This compound acts by stabilizing the tetrameric structure of TTR, which is crucial for preventing its amyloidogenic aggregation. The compound binds selectively to TTR, occupying both thyroxine binding sites and enhancing the stability of the tetramer. This action is particularly important in conditions where TTR mutations lead to destabilization and subsequent amyloid formation, affecting organs such as the heart and nervous system .
Pharmacokinetics and Permeability
Research indicates that 3-OMT exhibits favorable pharmacokinetic properties, including enhanced permeability across the blood-brain barrier (BBB). In vitro studies have shown that 3-OMT has a permeability coefficient (P_app) significantly higher than that of tolcapone, suggesting its potential effectiveness in central nervous system (CNS) applications . The following table summarizes the permeability data:
Compound | P_app (nm/s) |
---|---|
This compound | 160 |
Tolcapone | 101 |
Lipophilic Analog 1 | 240 |
Lipophilic Analog 2 | 250 |
Toxicity Profile
In vitro toxicity assessments demonstrate that 3-OMT and its analogues exhibit significantly reduced neuronal and hepatic toxicity compared to tolcapone. For instance, dose-response curves indicate that 3-OMT derivatives show a six to seven-fold reduction in cytotoxicity in SH-SY5Y neuronal cells . This improved safety profile makes 3-OMT a promising candidate for further development.
Study on TTR Stabilization
A pivotal study characterized the binding affinity and stabilization effect of 3-OMT on TTR. The results indicated that methylation at the 3-hydroxy position enhances lipophilicity, thereby improving brain penetration. The study demonstrated that 3-OMT effectively inhibits TTR amyloidogenesis in vitro and provides structural data supporting its mechanism of action .
Comparative Analysis with Tolcapone
A comparative pharmacokinetic study revealed that while tolcapone rapidly inhibits catechol-O-methyltransferase (COMT) activity, leading to increased levodopa bioavailability, 3-OMT presents a more stable metabolic profile with lower toxicity risks. The half-life of 3-OMT was found to be approximately 39 hours, independent of dose variations, which contrasts with tolcapone's pharmacokinetics .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 3-O-Methyltolcapone’s purity and structural integrity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is essential for assessing purity (>95% as per industrial standards) . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) and mass spectrometry (MS) should be used to confirm molecular structure, particularly distinguishing the methyl group at the 3-O position from its parent compound, Tolcapone . For reproducibility, ensure standardized storage conditions (-20°C for long-term stability) and validate results against reference spectra from literature .
Q. How does this compound’s mechanism as a COMT inhibitor differ from Tolcapone in preclinical models?
- Methodological Answer : Comparative studies should employ enzyme kinetic assays (e.g., measuring IC values for catechol-O-methyltransferase inhibition in liver or brain homogenates). Use deuterated analogs (e.g., this compound D7) to track metabolic pathways and assess blood-brain barrier permeability via in situ perfusion models . Note that methylation at the 3-O position reduces hepatotoxicity compared to Tolcapone, requiring toxicity assays (e.g., ALT/AST levels in serum) to validate safety profiles .
Advanced Research Questions
Q. What experimental designs resolve discrepancies between this compound’s in vitro efficacy and in vivo bioavailability?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution dynamics. Conduct parallel in vitro (e.g., Caco-2 cell monolayers for permeability) and in vivo studies (rodent plasma pharmacokinetics) with LC-MS/MS quantification. Address contradictions by adjusting formulation parameters (e.g., co-administration with permeability enhancers) or exploring prodrug strategies . Reference structural analogs like AG10 to identify scaffold modifications that enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory effects on transthyretin amyloidogenesis?
- Methodological Answer : Synthesize analogs with variations in the nitro group position or methyl substitution. Use X-ray crystallography or molecular docking to map interactions with transthyretin fibrils. Validate efficacy via thioflavin-T fluorescence assays and compare IC values against Tafamidis . Prioritize compounds with low cytotoxicity (e.g., MTT assays on HEK293 cells) and high selectivity (SPR binding assays) .
Q. What strategies improve the scalability of this compound synthesis while maintaining low impurity levels?
- Methodological Answer : Optimize reaction conditions (e.g., solvent selection, catalyst loading) using design of experiments (DoE) frameworks. Monitor reaction progress via in-line FTIR or HPLC. For industrial-scale purification, compare recrystallization vs. chromatography, emphasizing yield (>80%) and purity (>98%) . Document all synthetic steps in supplementary materials to meet journal reproducibility standards .
Q. How do deuterated isotopes (e.g., this compound D7) enhance metabolic profiling in translational research?
- Methodological Answer : Use deuterium labeling to track metabolite formation via stable isotope tracing in mass spectrometry. Compare pharmacokinetic parameters (t, C) between deuterated and non-deuterated forms in cross-over animal studies. This approach clarifies hepatic vs. extrahepatic metabolism and identifies potential drug-drug interactions .
Q. Guidance for Data Reporting and Reproducibility
- Experimental Replication : Provide full synthetic protocols (e.g., reagent ratios, reaction times) in supplementary materials, adhering to IUPAC nomenclature and spectral data reporting standards .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (e.g., Cohen’s d) for bioavailability studies .
- Contradiction Management : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity alongside enzyme assays) and reference existing literature on COMT inhibitors to contextualize anomalies .
Propiedades
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNSNEJUGBEWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158826 | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134612-80-9 | |
Record name | 3-O-Methyltolcapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-METHYLTOLCAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.